Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate
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Overview
Description
The compound is a complex organic molecule that includes several different functional groups and structural motifs, including a furan ring, a thiazole ring, a triazole ring, and a piperidine ring . These components are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and potential biological activity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing similar functional groups can undergo a variety of chemical reactions. For example, furan rings can participate in electrophilic substitution and Diels-Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, the presence of the piperidine ring could potentially make the compound basic .Scientific Research Applications
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
Research has demonstrated the synthesis and characterization of furan ring-containing organic ligands and their transition metal complexes, highlighting their potential in antimicrobial activity. These compounds, including those similar to the queried compound, have shown varied inhibitory effects on the growth of both gram-positive and gram-negative bacteria, indicating their relevance in developing new antimicrobial agents (Patel, 2020).
Synthesis and Characterization of Piperidine Derivatives
Piperidine derivatives, particularly those incorporating furan and thiazolo[1,2,4]triazole rings, have been synthesized and evaluated for their biological activities, including 5-HT2 antagonist activity. These studies underline the importance of structural modification in enhancing biological efficacy, providing a foundation for further exploration of similar compounds in drug development (Watanabe et al., 1993).
Antimicrobial and Antioxidant Applications
Compounds structurally related to the queried chemical have been synthesized and assessed for antimicrobial and antioxidant properties. These studies suggest the potential of such compounds in creating new antimicrobial agents and antioxidants for various applications, including pharmaceuticals and material preservation (El‐Kazak & Ibrahim, 2013).
Applications in Dye-Sensitized Solar Cells
Furan derivatives have been explored for their role in dye-sensitized solar cells (DSSCs), demonstrating how the incorporation of furan as a conjugated linker can significantly enhance solar energy-to-electricity conversion efficiency. This application exemplifies the potential of furan and related compounds in renewable energy technologies (Kim et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-methylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-3-31-23(30)17-10-12-27(13-11-17)19(16-8-6-15(2)7-9-16)20-22(29)28-24(33-20)25-21(26-28)18-5-4-14-32-18/h4-9,14,17,19,29H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCIMNIERXITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate |
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